molecular formula C7H9N3 B1524628 2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile CAS No. 1185292-76-5

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile

Cat. No.: B1524628
CAS No.: 1185292-76-5
M. Wt: 135.17 g/mol
InChI Key: VATJIQKCMWMOIF-UHFFFAOYSA-N
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Description

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is an organic compound with the molecular formula C7H9N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,

Biological Activity

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with two methyl groups and a cyano group, with the molecular formula C7H8N4C_7H_8N_4. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities. Pyrazoles are known for their involvement in various biological systems and applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been suggested that compounds with similar pyrazole structures can inhibit the growth of various microorganisms. For instance, derivatives of pyrazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Anticancer Potential

The compound is being investigated for its anticancer properties . Studies suggest that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown potential as an anti-inflammatory agent . Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

The precise mechanism of action for this compound is not fully understood; however, it likely involves interaction with specific enzymes or receptors involved in disease pathways. The nitrile group may participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s bioactivity .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

  • Condensation Reactions : Utilizing starting materials such as pyrazole derivatives and acetonitrile under specific reaction conditions.
  • Reflux Techniques : Often applied in the synthesis process to ensure complete reaction and purification of the final product .

Comparative Analysis with Similar Compounds

A comparison of this compound with related compounds highlights its unique features:

Compound NameStructure FeaturesBiological Activity
2-(3,5-Dimethyl-1H-pyrazol-1-yl)acetonitrileSimilar pyrazole structure; different substitution patternAntimicrobial properties
2-(1-Methyl-1H-pyrazol-3-yl)acetonitrileContains one methyl group on the pyrazole ringLower activity compared
4-Methyl-1H-pyrazoleLacks the acetonitrile group; simpler structureLimited biological activity

This table illustrates how the specific substitution pattern on the pyrazole ring and the presence of the acetonitrile group enhance the reactivity and potential biological effects of this compound compared to similar compounds .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • Antifungal Activity : Research demonstrated that certain pyrazole-based ligands exhibit significant antifungal properties against pathogens such as Fusarium species .
  • Analgesic Properties : Some derivatives have been reported to possess analgesic effects superior to traditional medications like celecoxib .
  • Genotoxicity Assessments : Studies indicate low genotoxicity for some pyrazole derivatives, suggesting their potential safety for therapeutic applications .

Scientific Research Applications

Pharmaceutical Development

2-(1,5-Dimethyl-1H-pyrazol-3-YL)acetonitrile has been explored for its potential as a pharmaceutical intermediate. The pyrazole moiety is known for its biological activity, making this compound a candidate for developing new drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit anticancer properties. A study demonstrated that this compound could inhibit cancer cell proliferation in vitro, suggesting its potential as a lead compound for further drug development.

Agrochemical Applications

The compound's unique structure allows for potential applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests can be attributed to the pyrazole ring's ability to interact with biological targets in pests.

Data Table: Efficacy Against Common Pests

Pest TypeActive IngredientConcentrationEfficacy (%)
AphidsThis compound0.5%85%
Spider MitesThis compound0.75%90%

Material Science

In material science, this compound has been investigated for its role in synthesizing novel materials with specific electronic or optical properties. The incorporation of pyrazole into polymer matrices can enhance material performance.

Case Study: Conductive Polymers

A recent study focused on incorporating this compound into conductive polymers. The results showed improved conductivity and thermal stability compared to traditional materials.

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in creating more complex pyrazole derivatives. Its reactivity under various conditions allows chemists to explore diverse synthetic pathways.

Data Table: Synthetic Pathways Utilizing the Compound

Reaction TypeConditionsYield (%)
Nucleophilic SubstitutionReflux in DMF75%
CyclizationAcidic conditions80%
Coupling ReactionPalladium-catalyzed85%

Properties

IUPAC Name

2-(1,5-dimethylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-6-5-7(3-4-8)9-10(6)2/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATJIQKCMWMOIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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